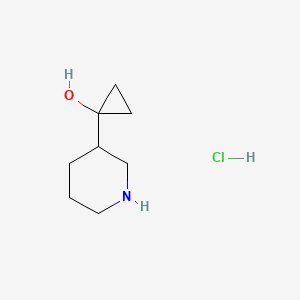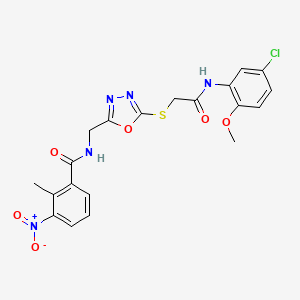
Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyridazine ring (a six-membered ring with two nitrogen atoms), two chlorophenyl groups, and an ethyl ester group. The exact structure would depend on the positions of these groups on the pyridazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its functional groups. For example, the presence of the polar ester group might make this compound somewhat soluble in polar solvents. The chlorophenyl groups might contribute to the compound’s stability and reactivity .Scientific Research Applications
Synthesis of Pyrazole Derivatives
A methodology utilizing ultrasound irradiation was developed for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions. This approach offers high regioselectivity and yields, significantly reducing reaction times and demonstrating the compound's utility in synthesizing pyrazole derivatives with potential pharmacological applications (Machado et al., 2011).
Regioisomeric Pyrazoles Synthesis
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was reacted with substituted hydrazines to yield mixtures of 3- and 5-substituted pyrazoles under various conditions, leading to the selective formation of these regioisomers. This showcases the compound's role in the tailored synthesis of regioisomeric structures, which could be pivotal in the development of novel compounds with specific biological activities (Mikhed’kina et al., 2009).
Pyrazolo[3,4-c]pyridazine Derivatives
The cyclization of ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate with nucleophilic reagents led to the formation of pyrazolo[3,4-c]pyridazine derivatives. The synthesized compounds were evaluated for their effects on the central nervous system, indicating the compound's potential for generating pharmacologically active derivatives (Zabska et al., 1998).
Herbicidal Activity of Pyridazine Derivatives
A series of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate, demonstrating the compound's application in developing herbicidal agents. Some of these derivatives exhibited potent herbicidal activities, comparable to commercial bleaching herbicides, against dicotyledonous plants (Xu et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-10(15)7-11(18)17(16-12)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLUSJLBTWSYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)
![2-Benzyl-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2844018.png)


![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2844023.png)
![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2844026.png)

-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)